molecular formula C10H11Br2NO2 B13309788 Methyl (3S)-3-amino-3-(3,5-dibromophenyl)propanoate

Methyl (3S)-3-amino-3-(3,5-dibromophenyl)propanoate

Cat. No.: B13309788
M. Wt: 337.01 g/mol
InChI Key: SSHOEDLPOSQTMY-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (3S)-3-amino-3-(3,5-dibromophenyl)propanoate is an organic compound with a molecular formula of C10H11Br2NO2. This compound is characterized by the presence of an amino group, a methyl ester group, and two bromine atoms attached to a phenyl ring. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3S)-3-amino-3-(3,5-dibromophenyl)propanoate typically involves the following steps:

    Bromination: The starting material, 3-phenylpropanoic acid, undergoes bromination to introduce bromine atoms at the 3 and 5 positions of the phenyl ring.

    Amination: The brominated intermediate is then subjected to amination, where an amino group is introduced at the 3-position of the propanoic acid chain.

    Esterification: Finally, the carboxylic acid group is esterified with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-3-amino-3-(3,5-dibromophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The bromine atoms can be reduced to form hydrogenated derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or Grignard reagents (RMgX).

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Hydrogenated derivatives.

    Substitution: Hydroxyl, alkyl, or aryl-substituted derivatives.

Scientific Research Applications

Methyl (3S)-3-amino-3-(3,5-dibromophenyl)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (3S)-3-amino-3-(3,5-dibromophenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate: Similar structure but with chlorine atoms instead of bromine.

    Methyl (3S)-3-amino-3-(3,5-difluorophenyl)propanoate: Similar structure but with fluorine atoms instead of bromine.

    Methyl (3S)-3-amino-3-(3,5-diiodophenyl)propanoate: Similar structure but with iodine atoms instead of bromine.

Uniqueness

Methyl (3S)-3-amino-3-(3,5-dibromophenyl)propanoate is unique due to the presence of bromine atoms, which can enhance its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atoms can also influence the compound’s solubility and stability, making it suitable for specific applications in research and industry.

Properties

Molecular Formula

C10H11Br2NO2

Molecular Weight

337.01 g/mol

IUPAC Name

methyl (3S)-3-amino-3-(3,5-dibromophenyl)propanoate

InChI

InChI=1S/C10H11Br2NO2/c1-15-10(14)5-9(13)6-2-7(11)4-8(12)3-6/h2-4,9H,5,13H2,1H3/t9-/m0/s1

InChI Key

SSHOEDLPOSQTMY-VIFPVBQESA-N

Isomeric SMILES

COC(=O)C[C@@H](C1=CC(=CC(=C1)Br)Br)N

Canonical SMILES

COC(=O)CC(C1=CC(=CC(=C1)Br)Br)N

Origin of Product

United States

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